YW2065

概要

説明

YW2065は、Axin-1安定化剤として知られる化合物です。Axin-1は、β-カテニンのプロテアソーム分解を調節する足場タンパク質です。 This compoundは、Wnt/β-カテニンシグナル伝達阻害とAMP活性化プロテインキナーゼ(AMPK)活性化の二重作用を通じて、大腸癌に対する抗癌作用を示します .

準備方法

合成経路と反応条件

YW2065は、駆虫薬であるピルビニウムと以前のリード化合物FX1128の構造に基づいて合成されています。 合成経路には、this compoundのコア構造であるピラゾール-4-カルボキサミドの形成が含まれます .

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。

化学反応の分析

反応の種類

YW2065は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

還元: この化合物は、還元されて、さまざまな還元誘導体を生成することができます。

置換: this compoundは、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物と特定の反応経路によって異なります .

生成される主な生成物

This compoundの反応から生成される主な生成物には、さまざまな酸化、還元、および置換誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

化学: Wnt/β-カテニンシグナル伝達経路とその阻害を研究するための研究ツールとして使用されます。

生物学: Axin-1の安定化とβ-カテニンの分解の調節における役割について調査されています。

科学的研究の応用

Scientific Research Applications

YW2065 has several notable applications across various scientific domains:

1. Oncology Research:

- Colorectal Cancer Treatment: this compound has demonstrated significant anti-cancer effects in vitro and in vivo, particularly against CRC. Its dual mechanism of action makes it a strong candidate for further clinical development .

- Wnt/β-Catenin Pathway Studies: The compound is utilized as a research tool to investigate the Wnt/β-catenin signaling pathway's role in cancer biology and therapeutic interventions .

2. Pharmacological Studies:

- Pharmacokinetics and Toxicity Assessment: this compound exhibits favorable pharmacokinetic properties with minimal toxicity, making it suitable for therapeutic applications .

- Combination Therapies: Research is ongoing to evaluate the efficacy of this compound in combination with other therapies to enhance anti-tumor effects and overcome resistance mechanisms .

3. Drug Development:

- Lead Compound for New Therapies: this compound serves as a lead compound for developing new anti-cancer drugs targeting the Wnt pathway, potentially leading to novel treatment options for CRC and other malignancies .

Case Studies

Case Study 1: Efficacy in Mouse Models

In preclinical studies using mouse xenograft models, this compound exhibited robust anti-tumor activity against CRC cells. The compound effectively reduced tumor size and inhibited metastasis while maintaining a favorable safety profile .

Case Study 2: Synergistic Effects with Immunotherapy

Research is exploring the potential synergistic effects of this compound when combined with immune checkpoint inhibitors. Preliminary data suggest that its ability to modulate the tumor microenvironment may enhance responses to immunotherapy in CRC patients .

作用機序

YW2065は、β-カテニンのプロテアソーム分解を調節する足場タンパク質であるAxin-1を安定化することで効果を発揮します。この安定化は、Wnt/β-カテニンシグナル伝達経路の阻害につながります。 さらに、this compoundはAMP活性化プロテインキナーゼ(AMPK)を活性化し、追加の抗癌機構を提供します .

類似化合物との比較

類似化合物

YW2036: 類似の特性を持つ別のWnt/β-カテニン阻害剤。

ピルビニウム: YW2065の開発の構造的基礎となった駆虫薬。

FX1128: This compoundの設計に貢献した以前のリード化合物.

This compoundの独自性

This compoundは、Wnt/β-カテニンシグナル伝達阻害とAMPK活性化の二重作用により、ユニークです。 この二重作用機序は強力な抗癌効果をもたらし、大腸癌の有望な治療候補となっています .

生物活性

YW2065, a pyrazole-4-carboxamide derivative, has emerged as a promising therapeutic candidate, particularly in the context of colorectal cancer (CRC). Its biological activity is primarily attributed to its ability to inhibit the Wnt/β-catenin signaling pathway while simultaneously activating the AMP-activated protein kinase (AMPK) pathway. This dual action positions this compound as a significant player in cancer treatment strategies.

This compound's primary mechanism involves stabilizing Axin-1, a scaffolding protein crucial for the regulation of β-catenin degradation. By stabilizing Axin-1, this compound effectively inhibits the Wnt signaling pathway, which is often dysregulated in CRC and other cancers. The inhibition of this pathway prevents the accumulation of β-catenin in the nucleus, thereby blocking the transcription of Wnt target genes that promote cell proliferation and survival .

Additionally, this compound activates AMPK, a key energy sensor in cells that regulates metabolism and promotes cell cycle arrest and apoptosis in cancer cells . This dual mechanism not only enhances its anticancer efficacy but also reduces potential toxicity associated with other Wnt inhibitors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Huh7 (hepatocellular carcinoma), SGC-7901 (gastric cancer), and A875 (melanoma).

- IC50 Values : The compound showed IC50 values ranging from 7.59 to 12.43 μM across different cell lines, indicating potent cytotoxicity .

The effects on cell viability were assessed using CCK8 assays, revealing a dose-dependent inhibition of cell growth. Furthermore, colony formation assays indicated a marked reduction in colony numbers post-treatment with this compound, underscoring its potential to suppress tumorigenic properties .

In Vivo Studies

In vivo studies using mouse xenograft models have further validated the efficacy of this compound. Mice treated with this compound showed significant tumor regression compared to control groups. Notably, pharmacokinetic studies indicated favorable absorption and distribution characteristics without evident toxicity, making it a safer alternative to existing therapies .

Case Studies and Clinical Implications

Recent research highlights the potential clinical implications of this compound in treating CRC. For instance:

- Case Study 1 : A study demonstrated that mice treated with this compound exhibited reduced tumor size and weight compared to untreated controls. This suggests its effectiveness in inhibiting tumor growth through Wnt signaling modulation.

- Case Study 2 : Another investigation revealed that combining this compound with other therapeutic agents could enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro | Huh7 | 7.59 | Wnt/β-catenin inhibition | Significant cytotoxicity |

| In Vitro | SGC-7901 | 12.43 | AMPK activation | Reduced cell viability |

| In Vivo | Mouse Xenograft | N/A | Dual pathway modulation | Tumor regression observed |

特性

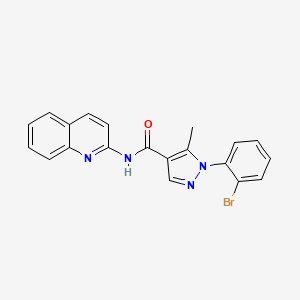

分子式 |

C20H15BrN4O |

|---|---|

分子量 |

407.3 g/mol |

IUPAC名 |

1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26) |

InChIキー |

ATYUYECWVYSPBS-UHFFFAOYSA-N |

SMILES |

BrC(C=CC=C1)=C1N2N=CC(C(NC(C=C3)=NC4=C3C=CC=C4)=O)=C2C |

正規SMILES |

CC1=C(C=NN1C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4C=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

YW2065; YW 2065; YW-2065 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。